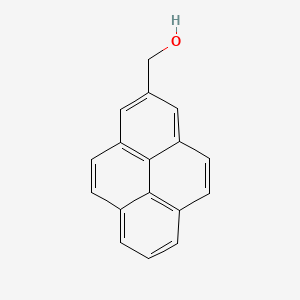
2-Pyrenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrene carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.
Substitution: It can participate in substitution reactions to form various pyrene-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrene carboxylic acid.
Reduction: Pyrene derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated pyrene compounds.
Scientific Research Applications
2-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It plays a role in the study of molecular recognition and DNA interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .
Comparison with Similar Compounds
- 1-Pyrenemethanol
- 1-Pyrenebutanol
- 1-Pyrenecarboxaldehyde
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .
Properties
CAS No. |
24471-48-5 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
pyren-2-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2 |
InChI Key |
XIKICBSLAFJTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















